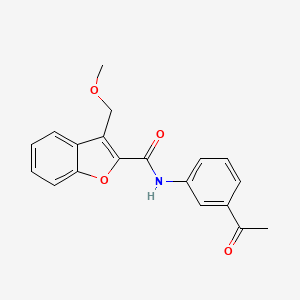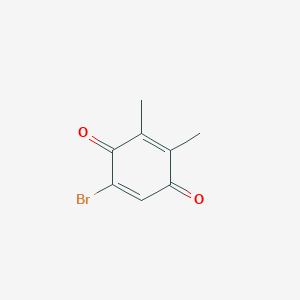![molecular formula C21H26N4O5 B14724366 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide CAS No. 6609-55-8](/img/structure/B14724366.png)
3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide is a complex organic compound that features multiple functional groups, including amine, methoxy, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the imino ether linkage: This step might involve the reaction of an oxime with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the imino ether or amide groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or Friedel-Crafts reagents (AlCl3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups make it a versatile building block.
Biology
The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for conditions where its functional groups might interact beneficially with biological targets.
Industry
In the materials science field, the compound could be explored for its properties as a polymer precursor or as a component in specialty coatings or adhesives.
Mécanisme D'action
The mechanism by which 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N-(2-hydroxyphenyl)-3-[(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with hydroxyl groups instead of methoxy groups.
3-Amino-N-(2-chlorophenyl)-3-[(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide might confer unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
6609-55-8 |
|---|---|
Formule moléculaire |
C21H26N4O5 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
3-amino-N-(2-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]iminopropanamide |
InChI |
InChI=1S/C21H26N4O5/c1-28-16-9-7-15(8-10-16)11-12-23-21(27)14-30-25-19(22)13-20(26)24-17-5-3-4-6-18(17)29-2/h3-10H,11-14H2,1-2H3,(H2,22,25)(H,23,27)(H,24,26) |
Clé InChI |
CCOVCQHVFYVKAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CCNC(=O)CON=C(CC(=O)NC2=CC=CC=C2OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



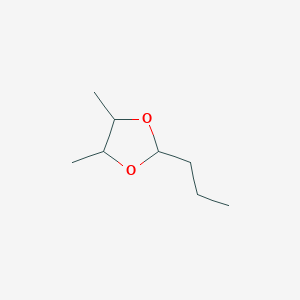
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)
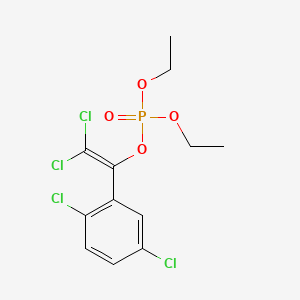

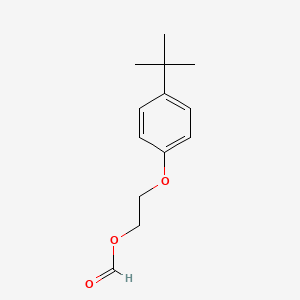
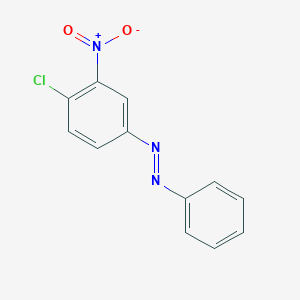
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)
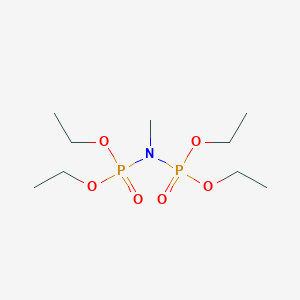


![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
